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1-Methyl-3-nitro-1H-indole-2-carboxylic acid

HIV-1 integrase strand transfer inhibition antiviral drug discovery

Researchers studying HIV-1 integrase or FBPase inhibition often face a gap: commercially available indole-2-carboxylic acids lack the critical N1-methyl/C3-nitro substitution pattern. This compound fills that gap. • Enables systematic N1-vector SAR: the methyl group probes the hydrophobic pocket exploited by optimized integrase inhibitors (IC50 down to 3.11 μM). • Free C2-carboxylic acid permits direct amide coupling for parallel library synthesis without protecting-group chemistry. • MW 220.18-lead-like fragment space for FBDD. Supplied at ≥95% purity with global shipping.

Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
Cat. No. B13697847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-nitro-1H-indole-2-carboxylic acid
Molecular FormulaC10H8N2O4
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=C1C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C10H8N2O4/c1-11-7-5-3-2-4-6(7)8(12(15)16)9(11)10(13)14/h2-5H,1H3,(H,13,14)
InChIKeyBTNMFAYYMCEMTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-nitro-1H-indole-2-carboxylic acid – Identity and Procurement


1-Methyl-3-nitro-1H-indole-2-carboxylic acid (CAS 41534-76-3; molecular formula C₁₀H₈N₂O₄; molecular weight 220.18 g/mol) is a bicyclic indole-2-carboxylic acid derivative bearing an N1-methyl substituent and a C3-nitro group . It belongs to the indolecarboxylic acid class, a privileged scaffold in medicinal chemistry that has yielded inhibitors of protein tyrosine phosphatases, HIV-1 integrase, and fructose-1,6-bisphosphatase (FBPase) [1][2]. The compound is supplied as a research-grade building block (typical purity ≥95%) for use in fragment-based drug discovery, structure–activity relationship (SAR) studies, and focused library synthesis .

Fragment-based drug discovery scaffold
Structure–activity relationship (SAR) studies
Focused amide/ester library synthesis

Why Generic Indole-2-carboxylic Acid Analogs Cannot Substitute


Indole-2-carboxylic acid derivatives exhibit profound target- and potency-divergence depending on the position and nature of ring substituents. The parent indole-2-carboxylic acid (compound 1 in Zhang et al.) inhibits HIV-1 integrase strand transfer with an IC₅₀ of 32.37 μM, whereas optimized derivatives bearing halogenated aryl groups at C6 achieve IC₅₀ values as low as 3.11 μM [1]. In the FBPase inhibitor series, shifting the nitro group from the 7-position (IC₅₀ range 0.99–35.6 μM) to the 4- or 6-position abolishes inhibitory activity entirely [2][3]. The simultaneous presence of the N1-methyl and C3-nitro substituents on the target compound defines a distinct electronic and steric environment that cannot be recapitulated by des-methyl, des-nitro, or positional-isomer analogs—making indiscriminate analog substitution scientifically invalid for any SAR-driven program.

Des-methyl analog 3-Nitro-1H-indole-2-carboxylic acid lacks N1 alkylation; reported integrase inhibition is moderate and the N1 vector is critical for potency optimization. May not reproduce SAR trajectory.
Nitro positional isomers FBPase inhibition is nitro-position dependent: 7-nitro active, 4-/6-nitro inactive. C3-nitro regioisomer remains untested; positional analogs cannot substitute for SAR profiling.
Parent indole-2-carboxylic acid Lacks N1-methyl and C3-nitro groups; dual electronic character is absent, altering solubility, permeability, and target-binding electrostatics. Not a physicochemical surrogate.

Quantitative Differentiation Evidence vs Closest Analogs


N1-Methylation Differentiates HIV-1 Integrase Inhibitor Scaffold

The des-methyl comparator 3-nitro-1H-indole-2-carboxylic acid (3-NI2CA) was identified as an HIV-1 integrase strand transfer inhibitor (INSTI) with an IC₅₀ of 32.37 ± 4.51 μM and negligible cytotoxicity (CC₅₀ > 80 μM) in MT-4 cells [1]. The target compound 1-methyl-3-nitro-1H-indole-2-carboxylic acid incorporates an N1-methyl substituent absent from 3-NI2CA. In the broader indole-2-carboxylic acid INSTI SAR series, structural modifications at the indole periphery—including N-alkylation—produced IC₅₀ shifts spanning from >40 μM (inactive) to 3.11 μM (17a), demonstrating that N1-substitution is a critical potency determinant [1]. The target compound therefore represents a distinct chemical starting point relative to 3-NI2CA, with the N1-methyl group available for further vector elaboration toward the hydrophobic envelope of the integrase active site.

N1-Methylation & HIV-1 Integrase
Class-level inference
3-NI2CA IC₅₀ 32.37 µM → derivative 17a 3.11 µM (10-fold range). Target compound N1-methyl handle enables exploration.
Supports N1-vector SAR exploration for integrase inhibition.
Direct activity data not reported; class-level inference from related series.
HIV-1 integrase strand transfer inhibition antiviral drug discovery

C3-Nitro Position Confers FBPase Inhibitor Selectivity

7-Nitro-1H-indole-2-carboxylic acid derivatives function as allosteric FBPase inhibitors with IC₅₀ values ranging from 0.99 μM (compound 3.9) to 35.6 μM across the published series [1]. Critically, repositioning the nitro group to the 4- or 6-position of the indole ring results in complete loss of FBPase inhibitory activity [2]. The target compound carries the nitro group at the C3 position—a regioisomeric arrangement distinct from both the active 7-nitro series and the inactive 4-/6-nitro isomers. This positional differentiation is mechanistically significant because the nitro group participates in key hydrogen-bonding or electrostatic interactions within the allosteric AMP-binding pocket of FBPase, as predicted by CDOCKER analysis [1]. No FBPase inhibition data exist for the C3-nitro congener, making the target compound a valuable probe for interrogating the nitro-position tolerance of the FBPase allosteric site.

C3-Nitro & FBPase Selectivity
Cross-study comparable
7-nitro analog IC₅₀ 0.99 µM; 4-/6-nitro inactive. C3-nitro regioisomer untested.
Nitro-position binary determinant; C3 probe fills critical SAR gap.
FBPase allosteric pocket nitro-position tolerance unknown.
fructose-1,6-bisphosphatase allosteric inhibition type 2 diabetes

Indolecarboxylic Acid Scaffold Validated as PtpB Inhibitor Class

In the landmark biology-oriented synthesis (BIOS) screen by Nören-Müller et al. (2006), indolecarboxylic acid derivatives were identified as one of four unprecedented phosphatase inhibitor classes, with specific activity against Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB/PtpB) [1]. The VFDB virulence factor database annotates compound 9e—an indolecarboxylic acid derivative—as an inhibitor of PtpB that interferes with signal transduction pathways in macrophages [2]. While the exact IC₅₀ of 1-methyl-3-nitro-1H-indole-2-carboxylic acid against PtpB has not been published, the indole-2-carboxylic acid chemotype is validated as a PtpB-inhibitory scaffold. The target compound's combination of N1-methyl and C3-nitro substituents distinguishes it from the hydroxyindole carboxylic acid-based PtpB inhibitors (e.g., compound 11a) developed in subsequent focused-library campaigns [3], offering an alternative substitution pattern for probing the PtpB active site and the adjacent secondary pocket.

Indolecarboxylic Acid as PtpB Inhibitor Class
Class-level inference
Indole-2-carboxylic acid chemotype validated as PtpB inhibitor in BIOS screen and VFDB.
Supports PtpB phosphatase probe development with orthogonal substitution.
Exact IC₅₀ for target compound not reported; class validation only.
Mycobacterium tuberculosis PtpB phosphatase anti-virulence drug discovery

Dual Substitution Creates Distinct Physicochemical Profile

The target compound combines two key substituents: an electron-donating N1-methyl group and a strongly electron-withdrawing C3-nitro group. This push-pull electronic configuration is absent from the three closest commercially available analogs—3-nitro-1H-indole-2-carboxylic acid (CAS 28737-35-1; MW 206.03; no N1-alkylation), 1-methyl-1H-indole-2-carboxylic acid (CAS 16136-58-6; MW 175.18; no nitro group), and indole-2-carboxylic acid (CAS 1477-50-5; MW 161.16; parent scaffold) [1]. The C3-nitro group lowers the pKa of the C2-carboxylic acid via inductive effect, while N1-methylation increases lipophilicity and steric bulk. These combined effects alter solubility, permeability, and protein-binding characteristics relative to each mono-substituted comparator. In the context of fragment-based screening, the molecular weight of 220.18 g/mol places this compound within lead-like chemical space, offering a balance of complexity and synthetic tractability.

Dual-Substitution Physicochemical Profile
Supporting evidence
MW 220.18; N1-methyl (EDG) + C3-nitro (EWG). Distinct from mono-substituted analogs (MW 206, 175, 161).
Dual electronic character governs solubility, permeability, and binding electrostatics.
pKa and LogP experimentally uncharacterized.
physicochemical properties drug-likeness lead optimization

Free Carboxylic Acid Enables Diversification into Amide Libraries

The C2-carboxylic acid moiety of 1-methyl-3-nitro-1H-indole-2-carboxylic acid provides a direct synthetic handle for esterification and amide bond formation without requiring protecting-group manipulation . In the HIV-1 integrase inhibitor series, C2-carboxylic acid derivatization was essential for optimizing potency, with the free acid form (compound 1) serving as the anchor for structure-based design that ultimately yielded compound 17a (IC₅₀ = 3.11 μM) [1]. Similarly, the hydroxyindole carboxylic acid-based PtpB inhibitor program used the carboxylic acid as the anchoring group for amide-focused library construction [2]. By contrast, the corresponding methyl or ethyl ester analogs of our target compound lack this direct conjugation handle and require an additional hydrolysis step prior to library synthesis—adding synthetic complexity and potentially introducing yield-limiting steps. The free acid form therefore represents the most operationally efficient entry point for parallel library synthesis and SAR expansion.

Free Carboxylic Acid for Amide Library
Supporting evidence
C2-COOH enables direct amide coupling; avoids ester hydrolysis step. Reduces synthetic cycle and yield loss.
Efficient entry point for parallel SAR library synthesis.
Standard coupling conditions (HATU, EDC); ester analogs require saponification.
focused library synthesis medicinal chemistry amide coupling

Optimal Research Application Scenarios


HIV-1 Integrase Inhibitor SAR from N1-Methylated Scaffold

The 3-nitro-1H-indole-2-carboxylic acid scaffold has confirmed HIV-1 integrase strand transfer inhibitory activity (IC₅₀ = 32.37 μM) with minimal cytotoxicity (CC₅₀ > 80 μM) [1]. Procurement of the N1-methylated variant enables systematic exploration of the N1 vector within the integrase active site, where the methyl group may occupy the hydrophobic pocket exploited by optimized derivatives such as compound 17a (IC₅₀ = 3.11 μM). The free carboxylic acid allows direct amide coupling to introduce C6-aryl extensions that engage the viral DNA through π–π stacking, a key interaction validated by the binding mode analysis of 17a [1]. This scenario is directly supported by the quantitative SAR data in Section 3, Evidence Item 1.

FBPase Allosteric Site Nitro-Position Tolerance Profiling

The FBPase inhibitor series demonstrates that nitro-group position on the indole ring is a binary determinant of activity: 7-nitro derivatives are active (IC₅₀ down to 0.99 μM), while 4-nitro and 6-nitro congeners are completely inactive [2][3]. The C3-nitro substitution pattern of the target compound represents an untested regioisomer. Screening this compound against recombinant human FBPase would directly resolve whether the allosteric AMP-binding pocket can accommodate a C3-nitro group, providing critical information for scaffold-hopping and patent-landscape analysis. This scenario is directly supported by the quantitative SAR data in Section 3, Evidence Item 2.

M. tuberculosis PtpB Inhibitor with Orthogonal Substitution

Indolecarboxylic acids are one of the validated PtpB-inhibitory chemotypes identified by biology-oriented synthesis [4]. Subsequent focused-library campaigns have centered on hydroxyindole carboxylic acid scaffolds, leaving the N1-methyl/C3-nitro substitution pattern unexplored in the context of PtpB inhibition. The target compound can serve as a probe to determine whether this alternative substitution pattern engages the PtpB active site and the adjacent secondary pocket that confers selectivity over host phosphatases [5]. This scenario is directly supported by the class-level validation evidence in Section 3, Evidence Item 3.

Fragment-Based Lead Generation Using Dual Electronic Character

The combination of electron-donating (N1-methyl) and electron-withdrawing (C3-nitro) substituents creates a distinctive electronic profile that modulates the acidity of the C2-carboxylic acid and the electron density of the indole ring . At MW 220.18, the compound occupies lead-like chemical space suitable for fragment-based drug discovery. Its free carboxylic acid handle permits rapid parallel derivatization into ester and amide libraries without protecting-group chemistry, reducing synthetic cycle time and cost-per-analog. This scenario integrates the physicochemical evidence (Section 3, Evidence Item 4) and synthetic utility evidence (Section 3, Evidence Item 5).

Application
Selection Property
Validation Focus
HIV-1 integrase inhibitor SAR studies
N1-methyl substitution vector
Potency optimization via amide derivatization
FBPase allosteric site profiling
C3-nitro regioisomer
Nitro-position tolerance mapping
M. tuberculosis PtpB inhibitor probe development
Indolecarboxylic acid class with N1-methyl/C3-nitro substitution
PtpB active-site engagement and selectivity
Fragment-based lead generation
Dual electronic (push-pull) character and free carboxylic acid
Physicochemical property optimization and library synthesis
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